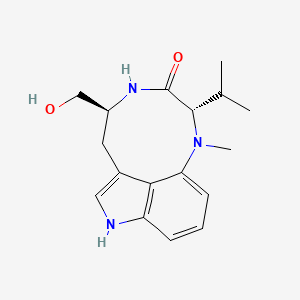

(-)-Indolactam V

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Kinase C (PKC) Activation

Indolactam V functions as a PKC activator. It binds to various PKC isozymes (alpha, beta, gamma, delta, epsilon, and eta) with high affinity [1, 2]. This binding triggers downstream cellular signaling pathways involved in cell growth, differentiation, and proliferation. Researchers use Indolactam V to study PKC function and its role in various biological processes.

Sources:* [1] Kazanietz MG et al. (1984). Microbial toxins that stimulate protein kinase C activity. The Journal of biological chemistry, 259(20):12156-12162. * [2] Masuda A et al. (2002). Binding selectivity of conformationally restricted analogues of (-)-indolactam-V to the C1 domains of protein kinase C isozymes. Bioscience, biotechnology, and biochemistry, 66(7):1615-1617.

(-)-Indolactam V is an indole alkaloid derived from the marine cyanobacterium Lyngbya majuscula. This compound is notable for its potent activity as a protein kinase C activator, which plays a crucial role in various cellular signaling pathways. The structural formula of (-)-Indolactam V includes a unique indole ring system that contributes to its biological properties. It is recognized for its ability to mimic the action of phorbol esters, making it an important tool in biochemical research.

Indolactam V acts as a potent activator of various PKC isozymes, including α, β, γ, δ, ε, and η, with nanomolar Ki values []. The exact mechanism of activation is still being explored, but it's believed to involve binding to the regulatory domain of PKC, leading to conformational changes and subsequent enzyme activation []. This activation can influence various cellular processes, including cell proliferation, differentiation, and survival.

- Activation of Protein Kinase C: (-)-Indolactam V activates multiple isozymes of protein kinase C, including α, β, γ, δ, ε, and η. This activation leads to translocation of the enzyme from the cytosol to the plasma membrane, facilitating various downstream signaling events .

- Displacement of Ligands: It can displace phorbol dibutyrate binding in a micromolar range, indicating its strong interaction with the binding sites of protein kinase C .

- Calcium Mobilization Modulation: (-)-Indolactam V affects calcium mobilization within cells by decreasing sensitivity to muscarinic agonists, which is crucial for neuronal signaling .

The biological activity of (-)-Indolactam V is primarily linked to its role as an activator of protein kinase C. This activation has implications in:

- Cell Proliferation and Differentiation: The compound influences processes such as cell growth and differentiation, making it significant in cancer research.

- Neurobiology: Its effects on neuronal cells suggest potential applications in neurodegenerative diseases and synaptic transmission studies .

- Tumor Promotion: Research indicates that (-)-Indolactam V can act as a tumor promoter under certain conditions, although its potency varies compared to other compounds like teleocidin Bs .

The synthesis of (-)-Indolactam V has been approached through various methods:

- Distortion-Controlled Indolyne Functionalization: This method establishes the C4–N linkage critical for forming the indole structure .

- Intramolecular Buchwald–Hartwig Coupling: A concise synthesis pathway utilizing palladium and copper catalysis has been developed to produce (-)-Indolactam V from simple precursors .

- Total Synthesis Approaches: Several total synthesis strategies have been reported, emphasizing different reaction conditions and starting materials to optimize yield and purity .

(-)-Indolactam V has diverse applications in scientific research:

- Biochemical Research: As a potent activator of protein kinase C, it serves as a valuable tool for studying cellular signaling mechanisms.

- Cancer Studies: Its role in promoting cell proliferation makes it relevant in cancer biology and therapeutic research.

- Neuroscience: The compound's effects on neuronal signaling pathways position it as a candidate for investigating neurobiological processes.

Interaction studies involving (-)-Indolactam V have revealed insights into its mechanism of action:

- Binding Affinity: Studies demonstrate that (-)-Indolactam V binds effectively to various protein kinase C isozymes, influencing their activity and localization within cells .

- Comparative Analysis with Phorbol Esters: Research suggests that (-)-Indolactam V can serve as an alternative to phorbol esters in experimental setups aimed at understanding protein kinase C functions .

Several compounds share structural or functional similarities with (-)-Indolactam V. Here are notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Teleocidin B | Similar indole structure | More potent tumor promoter compared to (-)-Indolactam V |

| Lyngbyatoxin A | Indole alkaloid with similar activity | Exhibits neurotoxic properties |

| Pendolmycin | Related indole alkaloid | Different binding affinities towards protein kinase C |

Uniqueness of (-)-Indolactam V:

Unlike its counterparts, (-)-Indolactam V is distinguished by its specific activation profile across multiple protein kinase C isozymes and its relatively selective modulation of cellular signaling pathways. Its unique structure also allows for distinct interactions that are not observed with other similar compounds.

C1 Domain Binding Mechanism

(-)-Indolactam V exerts its biological effects through direct binding to the conserved C1 domains of protein kinase C isozymes [1] [7]. The C1 domains function as hydrophobic switches that contain a hydrophobic surface interrupted by a hydrophilic cleft [8]. The compound inserts into this hydrophilic cleft, completing the hydrophobic surface and providing additional hydrophobic structural elements that drive membrane association [8] [9]. This binding event triggers conformational changes in protein kinase C that lead to enzymatic activation and altered subcellular localization [1] [8].

The molecular mechanism involves (-)-Indolactam V binding to protein kinase C in its cis-twist conformation, forming optimal hydrogen bond interactions [7] [10]. The compound's hydrophobic groups engage in specific hydrophobic interactions with conserved hydrophobic residues in protein kinase C [7]. Computational docking studies have revealed that the binding mode is entirely consistent with known structure-activity relationships and provides the structural basis for designing novel, high-affinity, isozyme-selective protein kinase C ligands [7] [10].

Membrane Translocation and Activation

Upon binding to the C1 domain, (-)-Indolactam V facilitates the translocation of protein kinase C from the cytosol to cellular membranes [1] [11]. This translocation event is critical for full enzymatic activation, as it positions the kinase in proximity to its membrane-associated substrates [1]. The membrane translocation process involves the displacement of phorbol ester binding, with (-)-Indolactam V competing for the same binding site as endogenous diacylglycerol [1] [12].

The compound induces changes in muscarinic receptor functions and causes decreased sensitivity of cells to muscarinic agonist-induced calcium mobilization [1] [11]. These effects are similar in magnitude to those observed with phorbol ester tetradecanoyl phorbol acetate, confirming that (-)-Indolactam V functions as a full activator of protein kinase C [1]. The activation process does not require significant changes in resting membrane potential or electrical input resistance, indicating that the effects are specifically mediated through protein kinase C activation rather than general membrane perturbation [12].

Isozyme-Specific Activation Patterns

(-)-Indolactam V demonstrates varying degrees of selectivity across different protein kinase C isozymes [13] [14]. The compound activates protein kinase C-alpha, beta, gamma, delta, epsilon, and eta with nanomolar potency, but shows preferential activation of certain isozymes under specific conditions [14]. At concentrations of 1-100 nanomolar, (-)-Indolactam V preferentially activates protein kinase C-alpha in a diacylglycerol-like manner, while at higher concentrations (1 micromolar), other subtypes are activated as well [14].

The selectivity profile is influenced by structural differences in the C1 domains of different isozymes [13]. Novel protein kinase C isozymes (delta, epsilon, eta, theta) generally show higher binding affinity for (-)-Indolactam V compared to conventional isozymes (alpha, beta, gamma) [13]. This selectivity is attributed to specific amino acid differences in the C1 domains, particularly the presence of tryptophan versus tyrosine at position 22 in the C1B domain, which affects diacylglycerol affinity [15].

Stem Cell Differentiation Induction through PKC Signaling

Pancreatic Lineage Specification

(-)-Indolactam V has been identified as a small molecule capable of directing the differentiation of human embryonic stem cells into pancreatic lineage cells [5] [6]. High-content chemical screening revealed that (-)-Indolactam V induces the formation of a substantial number of Pdx1-expressing cells from human embryonic stem cells [5]. These Pdx1-expressing cells represent pancreatic progenitors that can contribute to endocrine, exocrine, and duct cell lineages both in vitro and in vivo [5] [6].

The mechanism of pancreatic differentiation involves (-)-Indolactam V working specifically at one stage of pancreatic development, inducing pancreatic progenitors from definitive endoderm [5]. The compound functions in combination with other signaling molecules, including fibroblast growth factor 10 and retinoic acid, to promote the expression of pancreatic markers such as pancreatic and duodenal homeobox 1, neurogenin 3, and neurogenic differentiation 1 [16] [17].

Stepwise Differentiation Protocols

The application of (-)-Indolactam V in stem cell differentiation follows carefully orchestrated protocols that recapitulate normal pancreatic development [6] [16]. The differentiation process begins with the formation of definitive endoderm using activin A and Wnt3a, followed by gut tube endoderm formation with fibroblast growth factor 10 and KAAD-cyclopamine [16] [17]. (-)-Indolactam V is then introduced along with retinoic acid to generate pancreatic progenitors expressing critical transcription factors [16] [17].

The efficiency of pancreatic differentiation is significantly enhanced when (-)-Indolactam V is combined with glucagon-like peptide-1 in the final stages of the protocol [17]. This combination results in the generation of glucose-responsive, insulin-secreting cells that express mature pancreatic markers including insulin, glucagon, somatostatin, and glucose transporter 2 [17]. The resulting cells demonstrate functional characteristics of pancreatic beta cells, including the ability to secrete insulin in response to glucose stimulation [17].

Molecular Mechanisms of Differentiation

The differentiation-inducing effects of (-)-Indolactam V are mediated through protein kinase C activation and subsequent downstream signaling cascades [5] [18]. Protein kinase C activation leads to changes in gene expression patterns that promote pancreatic fate specification [18]. The compound has been shown to increase the levels of regulator of G protein signaling 2 protein, which regulates G protein-coupled receptor signaling and may contribute to the differentiation process [18].

The molecular mechanism involves the coordinated expression of pancreatic transcription factors in a temporal sequence that mirrors normal pancreatic development [17]. (-)-Indolactam V treatment results in the sequential expression of FOXA2 and SOX17 (definitive endoderm markers), followed by PDX1, NGN3, and NEUROD1 (pancreatic progenitor markers), and finally insulin, glucagon, and other mature pancreatic hormones [17]. This coordinated gene expression program is essential for generating functional pancreatic cells from embryonic stem cells [17].

Comparative Binding Affinities Across PKC Subtypes

Quantitative Binding Analysis

Comprehensive binding studies have revealed distinct affinity patterns for (-)-Indolactam V across protein kinase C isozymes [13] [19]. Using synthetic C1 peptide libraries representing all protein kinase C isozymes, researchers have determined precise inhibition constants (Ki values) for each isozyme [13]. The binding affinities range from 5.5 nanomolar for protein kinase C-eta to 89 nanomolar for protein kinase C-gamma, representing a 16-fold difference in binding strength [13].

The binding data reveals a clear preference for novel protein kinase C isozymes over conventional isozymes [13]. Novel protein kinase C isozymes (delta, epsilon, eta, theta) consistently demonstrate higher binding affinities, with Ki values ranging from 5.5 to 11.0 nanomolar [13]. In contrast, conventional protein kinase C isozymes (alpha, beta, gamma) show lower affinities, with Ki values ranging from 19.0 to 89.0 nanomolar [13]. This selectivity pattern has important implications for understanding the biological specificity of (-)-Indolactam V action.

Structural Determinants of Selectivity

The selectivity of (-)-Indolactam V for different protein kinase C isozymes is determined by specific structural features of the C1 domains [13] [20]. Docking simulation studies suggest that the isopropyl group at position 12 of (-)-Indolactam V is positioned close to leucine-24 of the protein kinase C-delta C1B domain [13]. Conventional protein kinase C isozymes (alpha and beta) have aromatic phenylalanine residues at position 24, while other C1 domains contain aliphatic leucine or isoleucine residues [13].

The CH/π interaction between the indole ring of (-)-Indolactam V and proline-11 of the protein kinase C C1B domain plays a crucial role in binding affinity [20]. This interaction involves the hydrogen atom at position 4 of proline-11 and contributes significantly to the overall binding energy [20]. Mutations that disrupt this CH/π interaction result in approximately 10-fold reduction in binding affinity, demonstrating its importance for high-affinity binding [20].

Comparative Analysis with Other Activators

When compared to other protein kinase C activators, (-)-Indolactam V demonstrates unique binding characteristics [14]. Phorbol 12,13-dibutyrate and 12-O-tetradecanoylphorbol 13-acetate show different selectivity patterns, with phorbol esters generally being more potent across all isozymes [14]. Bryostatin-1 activation of protein kinase C-alpha reaches only half of the TPA response, whereas other subtypes are activated more effectively by bryostatin-1 [14].

The weak tumor promoter resiniferonol 9,13,14-orthophenyl acetate mainly stimulates protein kinase C-alpha and protein kinase C-gamma at 1 micromolar concentration, while protein kinase C-epsilon and protein kinase C-eta are much less activated [14]. In contrast, (-)-Indolactam V, along with sapintoxin D, mezerein, and resiniferatoxin, preferentially activates protein kinase C-alpha in a diacylglycerol-like manner at nanomolar concentrations [14].

Functional Implications of Binding Selectivity

The binding selectivity of (-)-Indolactam V has important functional implications for its biological activities [13]. The preferential activation of novel protein kinase C isozymes may contribute to its effectiveness in stem cell differentiation, as these isozymes are often involved in differentiation processes [22]. The selectivity also provides opportunities for developing more specific therapeutic interventions that target particular protein kinase C-mediated pathways [13].

The differential binding affinities may explain why (-)-Indolactam V is effective at inducing specific cellular responses while avoiding some of the broader effects associated with non-selective protein kinase C activation [5]. This selectivity profile makes (-)-Indolactam V a valuable research tool for dissecting the roles of individual protein kinase C isozymes in various biological processes [13] [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

2: Scavuzzo MA, Yang D, Borowiak M. Organotypic pancreatoids with native mesenchyme develop Insulin producing endocrine cells. Sci Rep. 2017 Sep 7;7(1):10810. doi: 10.1038/s41598-017-11169-1. PubMed PMID: 28883507; PubMed Central PMCID: PMC5589819.

3: Haynes-Smith J, Diaz I, Billingsley KL. Modular Total Synthesis of Protein Kinase C Activator (-)-Indolactam V. Org Lett. 2016 May 6;18(9):2008-11. doi: 10.1021/acs.orglett.6b00614. Epub 2016 Apr 13. PubMed PMID: 27074538.

4: Mori T, Zhang L, Awakawa T, Hoshino S, Okada M, Morita H, Abe I. Manipulation of prenylation reactions by structure-based engineering of bacterial indolactam prenyltransferases. Nat Commun. 2016 Mar 8;7:10849. doi: 10.1038/ncomms10849. PubMed PMID: 26952246; PubMed Central PMCID: PMC4786772.

5: Glover KP, Chen Z, Markell LK, Han X. Synergistic Gene Expression Signature Observed in TK6 Cells upon Co-Exposure to UVC-Irradiation and Protein Kinase C-Activating Tumor Promoters. PLoS One. 2015 Oct 2;10(10):e0139850. doi: 10.1371/journal.pone.0139850. eCollection 2015. PubMed PMID: 26431317; PubMed Central PMCID: PMC4592187.

6: Raveh A, Schultz PJ, Aschermann L, Carpenter C, Tamayo-Castillo G, Cao S, Clardy J, Neubig RR, Sherman DH, Sjögren B. Identification of protein kinase C activation as a novel mechanism for RGS2 protein upregulation through phenotypic screening of natural product extracts. Mol Pharmacol. 2014 Oct;86(4):406-16. doi: 10.1124/mol.114.092403. Epub 2014 Aug 1. PubMed PMID: 25086086.

7: Nathel NF, Shah TK, Bronner SM, Garg NK. Total syntheses of indolactam alkaloids (-)-indolactam V, (-)-pendolmycin, (-)-lyngbyatoxin A, and (-)-teleocidin A-2. Chem Sci. 2014 Jun 1;5(6):2184-2190. PubMed PMID: 24839542; PubMed Central PMCID: PMC4019407.

8: Mari M, Bartoccini F, Piersanti G. Synthesis of (-)-epi-indolactam V by an intramolecular Buchwald-Hartwig C-N coupling cyclization reaction. J Org Chem. 2013 Aug 2;78(15):7727-34. doi: 10.1021/jo4013767. Epub 2013 Jul 25. PubMed PMID: 23845025.

9: Ongley SE, Bian X, Zhang Y, Chau R, Gerwick WH, Müller R, Neilan BA. High-titer heterologous production in E. coli of lyngbyatoxin, a protein kinase C activator from an uncultured marine cyanobacterium. ACS Chem Biol. 2013 Sep 20;8(9):1888-93. doi: 10.1021/cb400189j. Epub 2013 Jun 17. PubMed PMID: 23751865; PubMed Central PMCID: PMC3880125.

10: Pal D, Outram SP, Basu A. Novel regulation of protein kinase C-η. Biochem Biophys Res Commun. 2012 Sep 7;425(4):836-41. doi: 10.1016/j.bbrc.2012.07.163. Epub 2012 Aug 7. PubMed PMID: 22892130; PubMed Central PMCID: PMC3438288.

11: Naujok O, Lenzen S. A critical re-evaluation of CD24-positivity of human embryonic stem cells differentiated into pancreatic progenitors. Stem Cell Rev. 2012 Sep;8(3):779-91. doi: 10.1007/s12015-012-9362-y. PubMed PMID: 22529013.

12: Ohmine S, Squillace KA, Hartjes KA, Deeds MC, Armstrong AS, Thatava T, Sakuma T, Terzic A, Kudva Y, Ikeda Y. Reprogrammed keratinocytes from elderly type 2 diabetes patients suppress senescence genes to acquire induced pluripotency. Aging (Albany NY). 2012 Jan;4(1):60-73. PubMed PMID: 22308265; PubMed Central PMCID: PMC3292906.

13: Kedei N, Lubart E, Lewin NE, Telek A, Lim L, Mannan P, Garfield SH, Kraft MB, Keck GE, Kolusheva S, Jelinek R, Blumberg PM. Some phorbol esters might partially resemble bryostatin 1 in their actions on LNCaP prostate cancer cells and U937 leukemia cells. Chembiochem. 2011 May 16;12(8):1242-51. doi: 10.1002/cbic.201100064. Epub 2011 May 3. PubMed PMID: 21542090; PubMed Central PMCID: PMC3313843.

14: Bronner SM, Goetz AE, Garg NK. Overturning indolyne regioselectivities and synthesis of indolactam V. J Am Chem Soc. 2011 Mar 23;133(11):3832-5. doi: 10.1021/ja200437g. Epub 2011 Feb 25. PubMed PMID: 21351773; PubMed Central PMCID: PMC3060274.

15: Xu Z, Zhang F, Zhang L, Jia Y. Total synthesis of (-)-indolactam V. Org Biomol Chem. 2011 Apr 7;9(7):2512-7. doi: 10.1039/c0ob01115k. Epub 2011 Feb 21. PubMed PMID: 21340068.

16: Thatava T, Nelson TJ, Edukulla R, Sakuma T, Ohmine S, Tonne JM, Yamada S, Kudva Y, Terzic A, Ikeda Y. Indolactam V/GLP-1-mediated differentiation of human iPS cells into glucose-responsive insulin-secreting progeny. Gene Ther. 2011 Mar;18(3):283-93. doi: 10.1038/gt.2010.145. Epub 2010 Nov 4. PubMed PMID: 21048796; PubMed Central PMCID: PMC3060028.

17: Takahashi S, Takagi H, Toyoda A, Uramoto M, Nogawa T, Ueki M, Sakaki Y, Osada H. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593. J Bacteriol. 2010 Jun;192(11):2839-51. doi: 10.1128/JB.01557-09. Epub 2010 Mar 26. PubMed PMID: 20348259; PubMed Central PMCID: PMC2876496.

18: Huynh MU, Elston MC, Hernandez NM, Ball DB, Kajiyama S, Irie K, Gerwick WH, Edwards DJ. Enzymatic production of (-)-indolactam V by LtxB, a cytochrome P450 monooxygenase. J Nat Prod. 2010 Jan;73(1):71-4. doi: 10.1021/np900481a. PubMed PMID: 20000453.

19: McCarron JG, Olson ML, Currie S, Wright AJ, Anderson KI, Girkin JM. Elevations of intracellular calcium reflect normal voltage-dependent behavior, and not constitutive activity, of voltage-dependent calcium channels in gastrointestinal and vascular smooth muscle. J Gen Physiol. 2009 Apr;133(4):439-57. doi: 10.1085/jgp.200810189. Epub 2009 Mar 16. PubMed PMID: 19289573; PubMed Central PMCID: PMC2699105.

20: Chen S, Borowiak M, Fox JL, Maehr R, Osafune K, Davidow L, Lam K, Peng LF, Schreiber SL, Rubin LL, Melton D. A small molecule that directs differentiation of human ESCs into the pancreatic lineage. Nat Chem Biol. 2009 Apr;5(4):258-65. doi: 10.1038/nchembio.154. Epub 2009 Mar 15. PubMed PMID: 19287398.